(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol

Description

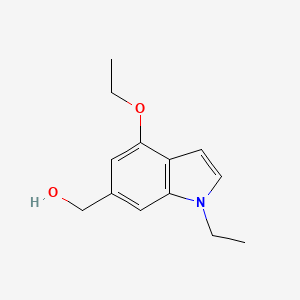

(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol is an indole-derived compound featuring a methanol group at the 6-position, an ethoxy group at the 4-position, and an ethyl group at the 1-position of the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to tryptophan and serotonin, enabling interactions with biological targets. The ethoxy group enhances lipophilicity, while the methanol moiety introduces polarity, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(4-ethoxy-1-ethylindol-6-yl)methanol |

InChI |

InChI=1S/C13H17NO2/c1-3-14-6-5-11-12(14)7-10(9-15)8-13(11)16-4-2/h5-8,15H,3-4,9H2,1-2H3 |

InChI Key |

LXIJWLGAZIKVQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2OCC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol, often involves the condensation reaction of phenylhydrazine with carbonyl compounds. For instance, the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product . The reaction conditions typically involve heating at elevated temperatures to facilitate the formation of the indole ring.

Industrial Production Methods

Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and green chemistry principles are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

In chemistry, (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

Biologically, indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities. This compound may be explored for similar biological activities due to its structural similarity to other bioactive indole compounds .

Medicine

In medicine, indole derivatives are used in the development of drugs for various diseases. The compound’s potential biological activities make it a candidate for drug discovery and development .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures .

Mechanism of Action

The mechanism of action of (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol involves its interaction with molecular targets and pathways in biological systems. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. The specific molecular targets and pathways depend on the compound’s structure and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituent patterns on the indole ring. Key comparisons include:

Physicochemical Properties

- Solubility: The methanol group in the target compound improves aqueous solubility compared to non-polar analogs like 3-(4-methoxybenzyl)-6-methyl-1H-indole. However, the ethoxy and ethyl groups reduce solubility relative to fully hydroxylated indoles .

- Reactivity: The methanol group at the 6-position may participate in esterification or oxidation reactions, contrasting with ketone-containing analogs (e.g., methanone derivatives in ), which are more electrophilic .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | (4-Chloro-1-tosyl-1H-indol-2-yl)methanol | 3-(4-Methoxybenzyl)-6-methyl-1H-indole |

|---|---|---|---|

| Molecular Weight | ~275 | 335.81 | ~265 |

| LogP (Estimated) | 2.1 | 3.5 | 2.8 |

| Water Solubility (mg/mL) | 10–50 | <1 | 5–20 |

| Toxicity (LD50, oral rat) | 500–1000 mg/kg (estimated) | 200–300 mg/kg | >1000 mg/kg |

Research Findings and Implications

- Substituent Effects: Ethoxy groups improve metabolic stability over methoxy groups (), while methanol substituents enable derivatization but require careful toxicity profiling .

- Synthetic Challenges : Tosyl and halogenated analogs () require stringent purification (e.g., silica gel chromatography), suggesting similar needs for the target compound .

- Biological Relevance : The compound’s balance of lipophilicity and polarity aligns with serotonin receptor ligands, as seen in 2-(5-methoxy-1H-indol-3-yl)ethanamine derivatives () .

Biological Activity

(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

IUPAC Name: this compound

Canonical SMILES: CCOC1=CC2=C(C=C1)C(=CN2)C(=C(C=C2)O)CC

Synthesis

The synthesis of this compound typically involves the alkylation of indole derivatives followed by functionalization. The general synthetic route includes:

- Alkylation of Indole: The reaction of ethyl indole with appropriate alkyl halides under basic conditions.

- Functionalization: Subsequent reactions to introduce the methanol group, often through reduction or substitution reactions.

Antimicrobial Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. For instance, compounds with similar structures have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cell lines, demonstrating cytotoxic effects particularly against human cervical adenocarcinoma (HeLa) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. In vitro studies have reported IC50 values comparable to established chemotherapeutic agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 32 | 64 |

| This compound | 32 | 64 |

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, this compound was tested on HeLa cells using the MTT assay. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 24 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 40 |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Cell Cycle Arrest: It induces cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer treatment.

- Apoptosis Induction: The compound promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.